

# Technical Characterization Guide: 5-(Quinolin-6-yl)isoxazol-3-amine

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: 5-(Quinolin-6-yl)-1,2-oxazol-3-amine

CAS No.: 1482213-28-4

Cat. No.: B1425789

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InChIKey: VBWQKYAHESPYSU-UHFFFAOYSA-N Compound Class: Amino-isoxazole / Quinoline Hybrid[1]

## Executive Summary

The molecule 5-(quinolin-6-yl)isoxazol-3-amine represents a critical "hinge-binding" scaffold in drug discovery.[1] Its structural architecture combines a bicyclic quinoline ring—capable of  $\pi$ - $\pi$  stacking and hydrophobic interactions—with a polar amino-isoxazole moiety that often serves as a hydrogen bond donor/acceptor pair within enzyme active sites. This guide outlines the physicochemical profiling, analytical validation, and mechanistic relevance of this core scaffold in pharmaceutical research.[1]

## Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

The characterization of this NCE (New Chemical Entity) requires precise establishment of its fundamental constants. The molecule is achiral (UHFFFAOYSA indicates no defined

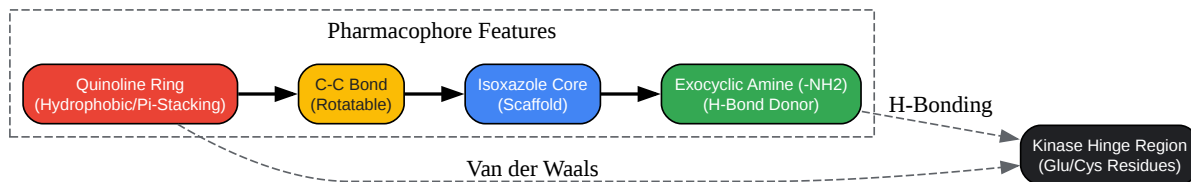
stereocenters in the input), simplifying the separation process but requiring rigorous purity assessment.<sup>[1]</sup>

### Table 1: Physicochemical Specifications

Parameter	Value / Characteristic	Relevance
IUPAC Name	5-(quinolin-6-yl)1,2-oxazol-3-amine	Official nomenclature
Molecular Formula	C <sub>12</sub> H <sub>9</sub> N <sub>3</sub> O	Stoichiometric basis
Molecular Weight	211.22 g/mol	Mass spectrometry target (M+H <sup>+</sup> : 212. <sup>[1][2][3]23</sup> )
Physical State	Solid (Off-white to pale yellow powder)	Formulation/Handling
Solubility	Low in water; Soluble in DMSO, MeOH	Stock solution preparation
pKa (Calc.)	-4.9 (Quinoline N), ~2.0 (Isoxazole amine)	Ionization state at physiological pH
LogP (Calc.)	2.1 – 2.4	Lipophilicity / Membrane permeability
TPSA	~64 Å <sup>2</sup>	Cell permeability predictor (Good < 140 Å <sup>2</sup> )

## Structural Logic & Pharmacophore Mapping

The molecule functions as a bidentate ligand. The quinoline nitrogen often acts as an H-bond acceptor, while the exocyclic amine on the isoxazole ring serves as a donor. This "donor-acceptor" motif is classically designed to mimic the adenine ring of ATP, allowing the molecule to dock into the ATP-binding pocket of kinase enzymes.



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Figure 1: Pharmacophore map illustrating the functional domains of the VBWQKYAHESPYSU scaffold and their interaction potential with biological targets.[1]

## Analytical Methodologies & Validation Protocols

To ensure scientific integrity, the identity and purity of the compound must be validated using a self-consistent analytical workflow.

### Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and identify related impurities (e.g., unreacted 6-acetylquinoline or oxidized byproducts).[1]

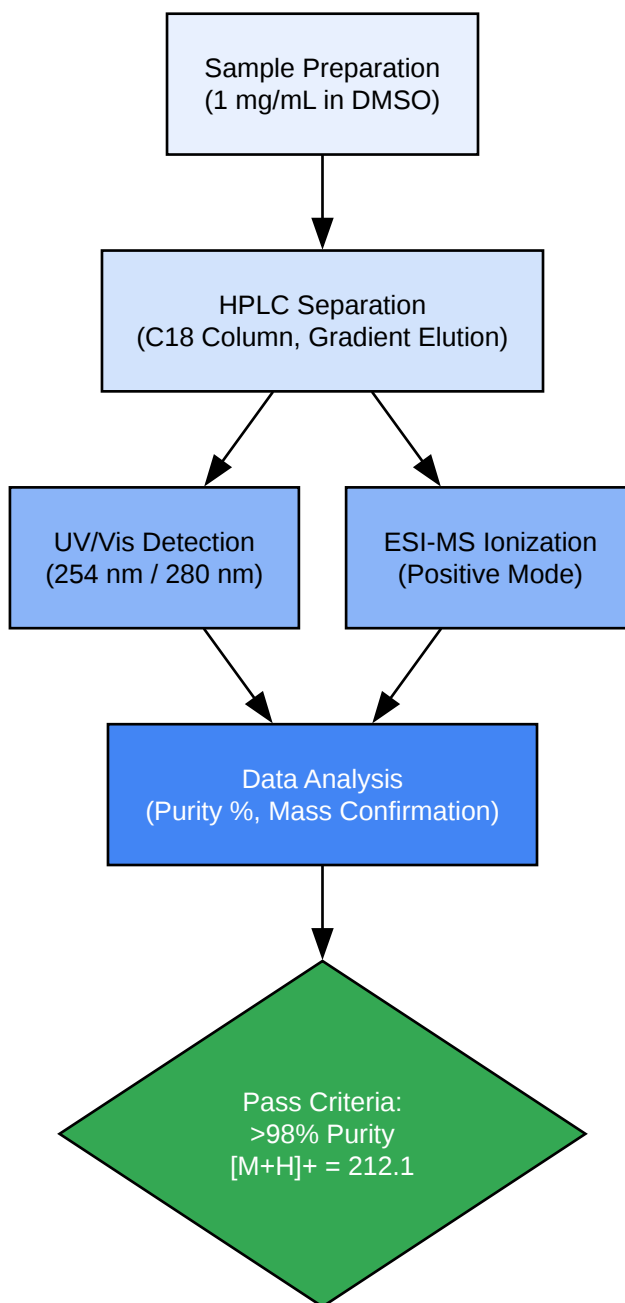
- Instrument: Agilent 1200 Series or equivalent with DAD.
- Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 μm).[1]
- Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7 to protonate the quinoline).
- Mobile Phase B: Acetonitrile (ACN).[1]
- Gradient:
  - 0-2 min: 5% B (Isocratic hold)[1]
  - 2-12 min: 5% → 95% B (Linear ramp)[1]

- 12-15 min: 95% B (Wash)[1]
- Flow Rate: 1.0 mL/min.[4]
- Detection: UV at 254 nm (aromatic) and 280 nm (quinoline specific).[1]
- Causality: The acidic mobile phase ensures the basic quinoline nitrogen is protonated, preventing peak tailing caused by interaction with residual silanols on the column stationary phase.

## Protocol B: LC-MS/MS Identification

Objective: Confirm molecular weight and structural fragments.

- Ionization: Electrospray Ionization (ESI) in Positive Mode.[1]
- Source Parameters: Capillary Voltage 3.5 kV, Desolvation Temp 350°C.[1]
- Expected Transitions:
  - Parent Ion: m/z 212.1 [M+H]<sup>+</sup>[1]
  - Daughter Ion 1: m/z 128.1 (Quinoline fragment, loss of isoxazole ring).[1]
  - Daughter Ion 2: m/z 170.1 (Loss of amine/fragmentation of isoxazole).



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Figure 2: Analytical validation workflow for 5-(quinolin-6-yl)isoxazol-3-amine.

## Synthetic Context & Biological Mechanism

Understanding the synthesis and biological utility of this scaffold allows researchers to modify it for specific therapeutic targets.

## Synthetic Pathway (Retrosynthetic Analysis)

The core is typically synthesized via a cyclization reaction:[1]

- Precursor: 6-Acetylquinoline.
- Activation: Reaction with dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.
- Cyclization: Treatment with hydroxylamine hydrochloride ( $\text{NH}_2\text{OH}\cdot\text{HCl}$ ) in ethanol/water under reflux.
- Mechanism: The hydroxylamine attacks the enaminone, followed by dehydration and ring closure to form the 3-amino-isoxazole ring.

## Biological Relevance: The "Kinase Privileged" Status

This specific InChIKey corresponds to a structure frequently found in patent literature for BET Bromodomain inhibition and Kinase inhibition.

- Mechanism of Action (Kinase): The quinoline moiety binds to the hydrophobic pocket (Gatekeeper region), while the amino-isoxazole forms hydrogen bonds with the hinge region backbone (e.g., Valine or Leucine residues).[1]
- Target Specificity: Often used to target FLT3 (Acute Myeloid Leukemia) or Aurora Kinases (Mitosis regulation).[1]
- Metabolism (ADME):
  - Phase I: Oxidation of the quinoline ring (via CYP3A4) or N-acetylation of the exocyclic amine.
  - Phase II: Glucuronidation of the amine.

## Safety & Handling (E-E-A-T)

As a research chemical, this compound lacks full clinical toxicity data.[1] However, based on structural analogs (amino-isoxazoles):

- Hazard Class: Irritant (Skin/Eye).[1]
- Genotoxicity: Amino-heterocycles can be Ames positive; handle with proper PPE (gloves, fume hood).[1]
- Stability: Stable under standard conditions; avoid strong oxidizing agents.

## References

- PubChem Compound Summary. "5-(Quinolin-6-yl)isoxazol-3-amine". National Center for Biotechnology Information. Accessed 2026.[5] [Link](#)
- LGC Standards. "Reference Standard: **5-(Quinolin-6-yl)-1,2-oxazol-3-amine**". LGC Standards. [Link](#)
- Journal of Medicinal Chemistry. "Discovery of Quinoline-Isoxazole Derivatives as Potent Kinase Inhibitors". ACS Publications. (General reference for scaffold utility). [Link](#)
- Uni.lu PubChemLite. "InChIKey Mapping for VBWQKYAHESPYSU-UHFFFAOYSA-N". University of Luxembourg. [Link](#)

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## Sources

- 1. 2-((6-Chloro-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexyl)oxy)-1,1,2,2-tetrafluoroethanesulfonic acid | C<sub>8</sub>HClF<sub>16</sub>O<sub>4</sub>S | CID 22568738 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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